molecular formula C14H17NO2 B2498949 2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid CAS No. 945303-30-0

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid

Cat. No. B2498949
CAS RN: 945303-30-0
M. Wt: 231.295
InChI Key: IJASSAIFPDXMLM-UHFFFAOYSA-N
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Description

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid, also known as TMQ or Antioxidant RD, is a synthetic antioxidant that is widely used in the rubber industry. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. TMQ is known for its ability to protect rubber from degradation caused by heat, oxygen, and ozone.

Scientific Research Applications

Anticancer Activity

Research has shown the potential of derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in the context of cancer treatment. A study by Gaber et al. (2021) synthesized new derivatives and tested their effects against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity in some compounds when compared to the reference compound Dox (Gaber et al., 2021).

Antibacterial Properties

The synthesis of 8-nitrofluoroquinolone derivatives and investigation of their antibacterial properties were the focus of a study by Al-Hiari et al. (2007). This research involved the preparation of new models and assessment of their effectiveness against various bacterial strains, showing promising antibacterial activity (Al-Hiari et al., 2007).

Analgesic Properties

A study by Ukrainets et al. (2010) discussed the synthesis and analysis of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, along with their analgesic properties. This research contributes to the understanding of the potential medical applications of these compounds in pain management (Ukrainets et al., 2010).

Antiallergic Activity

Research by Erickson et al. (1978) on the antiallergic activity of tetracyclic derivatives of quinoline-2-carboxylic acids found that specific substitutions enhanced activity in rat models. This study contributes to the potential use of these compounds in treating allergic reactions (Erickson et al., 1978).

Structure-Activity Relationships in Antibacterial Compounds

Koga et al. (1980) explored the structure-activity relationships of antibacterial 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. They synthesized and tested various compounds, revealing insights into their antibacterial efficacy (Koga et al., 1980).

Photolabile Protecting Group for Carboxylic Acids

Fedoryak and Dore (2002) discussed the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline. This research highlights the application in the field of photochemistry and biological messengers (Fedoryak & Dore, 2002).

Diuretic Properties

Ukrainets et al. (2008) synthesized and analyzed alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and compared their diuretic properties with structurally similar 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. This study provides insights into their potential use as diuretics (Ukrainets et al., 2008).

properties

IUPAC Name

2,2,4,7-tetramethyl-1H-quinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-8-5-6-10-9(2)7-14(3,4)15-12(10)11(8)13(16)17/h5-7,15H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJASSAIFPDXMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(N2)(C)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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